molecular formula C6H9N3O3 B14689731 5-Methyl-2-nitroimidazole-1-ethanol CAS No. 23571-38-2

5-Methyl-2-nitroimidazole-1-ethanol

Cat. No.: B14689731
CAS No.: 23571-38-2
M. Wt: 171.15 g/mol
InChI Key: FIIUIEQMEKWLPT-UHFFFAOYSA-N
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Description

5-Methyl-2-nitroimidazole-1-ethanol is a synthetic compound belonging to the class of nitroimidazoles. It is known for its antimicrobial properties and is commonly used in the treatment of infections caused by anaerobic bacteria and protozoa. The compound has a molecular formula of C6H9N3O3 and a molecular weight of 171.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nitroimidazole-1-ethanol typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide. The process includes dissolving 2-methyl-5-nitroimidazole in a formic acid solution, followed by the addition of ethylene oxide at a temperature of 30-40°C. Sulfuric acid is added during the reaction to facilitate the process. After the reaction is complete, the formic acid is removed under reduced pressure, and the product is crystallized by adjusting the pH with sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to improve yield and reduce production costs. The use of formic acid and sulfuric acid as solvents and catalysts, respectively, is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nitroimidazole-1-ethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation: The compound can be oxidized to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Various alkylating agents or acylating agents can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

5-Methyl-2-nitroimidazole-1-ethanol is widely used in scientific research due to its antimicrobial properties. It is used in:

Mechanism of Action

The antimicrobial activity of 5-Methyl-2-nitroimidazole-1-ethanol is primarily due to its ability to undergo reductive bioactivation in anaerobic organisms. The nitro group is reduced to form reactive nitrogen species, which then interact with the DNA of the microorganisms, causing strand breaks and inhibiting nucleic acid synthesis. This leads to cell death in the target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-nitroimidazole-1-ethanol is unique due to its specific structure, which allows it to be effective against a broad range of anaerobic bacteria and protozoa. Its hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

23571-38-2

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethanol

InChI

InChI=1S/C6H9N3O3/c1-5-4-7-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3

InChI Key

FIIUIEQMEKWLPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CCO)[N+](=O)[O-]

Origin of Product

United States

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